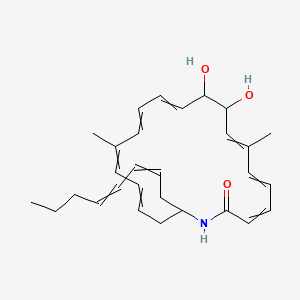

Heronamid C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heronamide C is a 20-membered polyene macrolactam isolated from a marine-derived Streptomyces species . This compound exhibits potent antifungal activity by targeting membrane phospholipids . Heronamide C is known for its unique structure, which includes two isolated tetraene and triene chromophores .

Wissenschaftliche Forschungsanwendungen

Heronamide C has several scientific research applications:

Wirkmechanismus

Heronamide C, also known as “9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one”, is a polyketide macrolactam antifungal agent synthesized by marine Actinomycetes . This article provides a comprehensive analysis of its mechanism of action.

Target of Action

Heronamide C primarily targets the cell membranes of eukaryotic cells . It exhibits selective toxicity by inhibiting growth and promoting abnormal cell wall material accumulation in wild-type fission yeast cells .

Mode of Action

Heronamide C interacts with its targets by binding to liposomes consisting of lipids having saturated hydrocarbon chains in an irreversible manner . This interaction leads to changes in cell wall morphology .

Biochemical Pathways

It is known that the compound is biosynthesized from various β-amino acid starter units, contributing to its structural diversity . The β-amino group of the β-amino acid is essential for the formation of their characteristic macrocyclic structures .

Pharmacokinetics

Its ability to bind irreversibly to lipids suggests that it may have unique pharmacokinetic properties that contribute to its bioavailability .

Result of Action

Heronamide C’s action results in the inhibition of growth and the promotion of abnormal cell wall material accumulation in wild-type fission yeast cells . It also induces morphological alterations in mammalian cells .

Action Environment

The action, efficacy, and stability of Heronamide C can be influenced by environmental factors. For instance, the compound’s interaction with cell membrane lipids suggests that the lipid composition of the target cells could impact its efficacy . .

Vorbereitungsmethoden

The synthesis of Heronamide C involves a highly modular strategy. This strategy includes the use of modular Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route begins with the preparation of key intermediates, followed by their assembly into the final macrolactam structure. The reaction conditions typically involve the use of boronate esters and other reagents to facilitate the coupling reactions .

Analyse Chemischer Reaktionen

Heronamid C durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen innerhalb der Polyenstruktur modifizieren.

Cycloaddition: This compound kann intramolekulare Cycloadditionen wie [6π+4π]- und [6π+6π]-Cycloadditionen eingehen, um verschiedene Produkte zu bilden

Photochemische Reaktionen: Die Exposition gegenüber UV-Licht kann this compound in Heronamid A und Heronamid B umwandeln.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Lichtquellen für photochemische Reaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Heronamid A und Heronamid B .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Biologie: Es wird verwendet, um die Wechselwirkungen zwischen Makrolactamen und Zellmembranen zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Zellmembranphospholipiden . This compound bindet irreversibel an Liposomen, die aus Lipiden mit gesättigten Kohlenwasserstoffketten bestehen . Diese Bindung stört die Membranintegrität, was zu Zellwachstumshemmung und abnormaler Zellmorphologie führt . Die genauen molekularen Zielstrukturen und -wege, die an seiner antifungalischen Aktivität beteiligt sind, werden derzeit noch untersucht .

Vergleich Mit ähnlichen Verbindungen

Heronamid C gehört zu einer Familie von Polyen-Makrolactamen, zu denen Heronamid A und Heronamid B gehören . Diese Verbindungen haben ähnliche Strukturmerkmale, unterscheiden sich aber in ihren biologischen Aktivitäten. So zeigen Heronamid A und Heronamid B eine schwächere antifungale Aktivität im Vergleich zu this compound . Weitere ähnliche Verbindungen umfassen 8-Deoxythis compound und 16,17-Dihydrothis compound, die als Analoga synthetisiert wurden, um die Struktur-Wirkungs-Beziehungen von this compound zu untersuchen .

This compound zeichnet sich durch seine starke antifungale Aktivität und seine einzigartigen Strukturmerkmale aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZNSWBEDCHESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of Heronamide C and how does it interact with its target?

A1: Heronamide C is a potent antifungal agent. [] Research suggests that it exerts its antifungal effects by binding to cell membranes, specifically targeting saturated hydrocarbon chains within lipid membranes. [] This interaction disrupts membrane integrity and microdomain structure, ultimately leading to abnormal cell wall morphology in susceptible organisms like fission yeast. []

Q2: How important is the C16-C17 double bond for Heronamide C's antifungal activity?

A2: The C16-C17 double bond in Heronamide C is crucial for its antifungal activity. Studies using a synthetic analog, 16,17-Dihydroheronamide C (lacking the double bond), showed a significant decrease in antifungal potency. [, ] This highlights the essential role of this structural feature in Heronamide C's mechanism of action.

Q3: What is the significance of Heronamide C's stereochemistry for its biological activity?

A3: Heronamide C exhibits chiral recognition with cell membrane components, indicating that its three-dimensional structure is essential for its biological activity. [, ] Further research with the synthetic enantiomer, ent-Heronamide C, confirmed the importance of stereochemistry, as it also exhibited reduced antifungal activity. [, ] This suggests a specific interaction with a chiral target within the cell membrane.

Q4: How does the structure of Heronamide C's hydrocarbon tail influence its activity?

A4: Comparing Heronamide C with another related polyene macrolactam, BE-14106, revealed that the hydrocarbon tail structure significantly impacts antifungal activity. [] BE-14106, possessing one less acetate unit in its hydrocarbon tail compared to Heronamide C, was found to be four times less potent against fission yeast. [] This suggests that the specific length and composition of the hydrocarbon tail are important for optimal interaction with target membranes.

Q5: What is known about the biosynthesis of Heronamide C?

A5: Heronamide C is produced by marine-derived Streptomyces species. [, ] Genomic analysis of Streptomyces sp. TP-A0871 revealed the presence of a biosynthetic gene cluster (BGC) responsible for Heronamide C production. [] This BGC is suggested to utilize polyketide synthase (PKS) machinery for assembling the molecule's core structure. [, ] Interestingly, Heronamides A and B, two related compounds, are formed through spontaneous thermal [6π + 4π] and photochemical [6π + 6π] intramolecular cycloadditions of Heronamide C. [, ] This highlights an unusual biosynthetic pathway where the final products are generated through non-enzymatic modifications of a precursor molecule.

Q6: What are the structural features of Heronamide C?

A6: Heronamide C is a 20-membered polyene macrolactam. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure consists of two polyene units connected by an amide linkage, with a macrocyclic ring incorporating a C8,C9-diol moiety and a hydrocarbon tail. [] The stereochemistry of specific carbons, particularly C19 and the two hydroxylated methine carbons, is crucial for its activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide](/img/structure/B561716.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)